molecular formula C21H15FN2O5S B11330919 N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11330919
M. Wt: 426.4 g/mol
InChI Key: ACCWRPIUZYTPCR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that features a combination of benzodioxole and dibenzothiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and dibenzothiazine intermediates. These intermediates are then coupled through acylation reactions to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of benzodioxole and dibenzothiazine structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15FN2O5S

Molecular Weight

426.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H15FN2O5S/c22-13-5-7-17-16(9-13)15-3-1-2-4-20(15)30(26,27)24(17)11-21(25)23-14-6-8-18-19(10-14)29-12-28-18/h1-10H,11-12H2,(H,23,25)

InChI Key

ACCWRPIUZYTPCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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